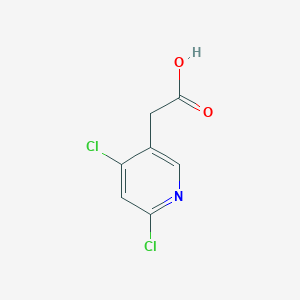

2-(4,6-dichloropyridin-3-yl)acetic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4,6-dichloropyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-5-2-6(9)10-3-4(5)1-7(11)12/h2-3H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYUZCUCIIIHJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376400 | |

| Record name | (4,6-Dichloropyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199283-51-7 | |

| Record name | (4,6-Dichloropyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Thermal Stability & Characterization of 2-(4,6-Dichloropyridin-3-yl)acetic Acid

Executive Summary

This technical guide provides an in-depth analysis of the thermal stability and melting point characteristics of 2-(4,6-dichloropyridin-3-yl)acetic acid (CAS 199283-51-7). As a halogenated pyridine derivative, this compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., inhibitors of MKK4 or ERK5).

Unlike simple organic acids, the thermal behavior of pyridine-acetic acid derivatives is governed by the risk of decarboxylation and polymorphism . This guide addresses the specific stability advantages of the 3-isomer over its 2- and 4-counterparts, provides estimated physical property ranges based on structural analogs, and outlines the mandatory experimental protocols for validating these parameters in a drug development setting.

Chemical Identity & Structural Profile[1][2][3][4][5]

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 199283-51-7 |

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.03 g/mol |

| Structure Description | Pyridine ring substituted with chlorine at positions 4 and 6; acetic acid moiety at position 3.[1][2][3][4][5][6][7] |

| Key Analogs | 4,6-Dichloronicotinic acid (CAS 73027-79-9); 2-(6-chloropyridin-3-yl)acetic acid (CAS 39891-13-9). |

Thermal Stability Analysis

Melting Point Characterization

While specific literature values for CAS 199283-51-7 are often proprietary to specific process patents, the melting point can be accurately estimated through structural activity relationship (SAR) analysis of its closest analogs.

-

Estimated Range: 145°C – 165°C (Decomposition likely upon melting).

-

Basis for Estimate:

-

The analog 4,6-dichloronicotinic acid (carboxylic acid directly on the ring) melts at 158–160°C .

-

The analog 2-(6-chloropyridin-3-yl)acetic acid melts at 164–169°C .

-

The insertion of a methylene spacer (

) typically lowers the lattice energy slightly compared to the rigid nicotinic acid, but the additional chlorine at position 4 adds steric bulk and lipophilicity, potentially raising the melting point via halogen bonding interactions.

-

Decarboxylation Risk (The "Ortho Effect")

A critical concern for pyridine acetic acids is thermal decarboxylation.

-

2- and 4-Isomers: Highly unstable. The ring nitrogen can act as an electron sink, stabilizing the carbanion intermediate via resonance (similar to a β-keto acid), leading to rapid loss of

at temperatures as low as 100°C. -

3-Isomer (Target Compound): Significantly more stable. The negative charge developing on the

-carbon during decarboxylation cannot be delocalized onto the ring nitrogen. Therefore, this compound is expected to be stable up to its melting point, making it suitable for standard solid-phase handling.

Caution: The presence of electron-withdrawing chlorine atoms at positions 4 and 6 increases the acidity of the methylene protons. In the presence of strong bases or at temperatures

Visualization: Stability & Decomposition Logic

The following diagram illustrates the stability difference between the target 3-isomer and the unstable 2-isomer, alongside the analytical workflow.

Caption: Comparative stability mechanism distinguishing the target 3-pyridyl isomer from unstable variants, coupled with the validation workflow.

Experimental Protocols (SOPs)

To validate the thermal properties of your specific batch, the following Standard Operating Procedures (SOPs) are recommended. These maximize data integrity and minimize artifactual decomposition.

Differential Scanning Calorimetry (DSC)

-

Objective: Determine the precise melting onset and enthalpy of fusion.

-

Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan.

-

Lid Configuration: Pinhole lid (essential). Hermetically sealing the pan can trap

if decomposition occurs, distorting the baseline. A pinhole allows gas escape while maintaining thermal equilibrium. -

Ramp Rate:

from -

Purge Gas: Nitrogen at 50 mL/min.

-

Success Criteria: A sharp endothermic peak (melting) preceding any exothermic events (decomposition). If the baseline shifts immediately after melting, the compound is decomposing upon fusion.

Thermogravimetric Analysis (TGA)

-

Objective: Distinguish between solvent loss (solvates) and chemical degradation.

-

Method: Ramp

to -

Interpretation:

-

Weight loss

: Residual solvents or moisture. -

Weight loss onset near melting point: Decarboxylation (

loss corresponds to

-

Implications for Drug Development

Process Safety & Scale-Up

-

Drying: Due to the predicted stability, drying at 50–60°C under vacuum is safe. Avoid temperatures

for extended periods during drying to prevent slow thermal degradation. -

Reaction Monitoring: When using this intermediate in amide couplings (e.g., with EDC/HOBt), ensure the reaction temperature does not exceed

. The electron-deficient ring makes the acetic acid moiety a good leaving group under extreme forcing conditions.

Storage Conditions

-

Recommendation: Store at 2–8°C in a tightly sealed container.

-

Why: While thermally stable, halogenated pyridines can be sensitive to light (photolytic dechlorination). Amber glass or foil-wrapped containers are mandatory.

References

-

Chemical Identity & CAS Verific

-

Structural Analog D

- Source: ChemicalBook / ZaiQi Bio-Tech.

- Data: Melting point of the direct carboxyl analog (158-160°C)

-

Decarboxyl

- Source: Canadian Journal of Chemistry (via NRC Research Press).

- Data: Kinetic analysis of pyridineacetic acid decarboxylation; confirmation of 3-isomer stability rel

-

Synthesis & Applic

- Source: National Institutes of Health (PMC) / Journal of Medicinal Chemistry.

- Data: Use of 4,6-dichloropyridin-3-yl scaffold in MKK4 inhibitor synthesis; stability in amide coupling conditions.

Sources

- 1. US4742060A - Heterocyclic compounds - Google Patents [patents.google.com]

- 2. 2,4-D [webbook.nist.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. chem960.com [chem960.com]

- 5. This compound [myskinrecipes.com]

- 6. aaronchem.com [aaronchem.com]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 199283-51-7 Name: [xixisys.com]

- 8. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

The 4,6-Dichloropyridine Scaffold: A Technical Guide to Biological Activity and Synthetic Utility

The following technical guide details the biological activity, synthetic versatility, and therapeutic potential of 4,6-dichloropyridine derivatives . This analysis focuses on the scaffold's role as a privileged structure in medicinal chemistry and agrochemical development.[1]

Executive Summary

The 4,6-dichloropyridine pharmacophore (systematically often numbered as 2,4-dichloropyridine derivatives depending on substitution priority) represents a critical building block in modern drug discovery. Its unique electronic deficiency, driven by the pyridine nitrogen and auxiliary electron-withdrawing groups (EWGs) like nitriles or esters at the C3 position, enables highly regioselective functionalization. This guide explores the transition of this scaffold from a synthetic intermediate to a bioactive core in kinase inhibitors (CDK2, c-Met, PIM-1) , antimicrobial agents , and agrochemicals .

Chemical Architecture & Reactivity Profile[1]

The Pharmacophore

The core utility of 4,6-dichloropyridine derivatives lies in the differential reactivity of the chlorine atoms at positions C4 and C6.[1] This is most prominent in 4,6-dichloronicotinonitrile (4,6-dichloro-3-pyridinecarbonitrile), where the C3-cyano group creates a distinct electronic bias.

-

C4 Position: Located ortho to the electron-withdrawing cyano group and para to the ring nitrogen. It is highly electrophilic but often sterically shielded by the C3 substituent.

-

C6 Position: Located adjacent to the ring nitrogen (alpha position) and meta to the cyano group.

Regioselectivity in Nucleophilic Substitution ( )

Contrary to simple pyridine models where C4 is typically most reactive, the presence of a C3-EWG (like -CN or -COOEt) often directs initial nucleophilic attack to C6 . This allows for sequential substitution, enabling the construction of non-symmetrical "bifunctional" ligands.

Mechanism of Sequential Functionalization:

-

First Displacement (C6): Under controlled conditions (e.g., Pd-catalyzed amination or mild

), the C6-Cl is displaced by amines or alkoxides. -

Second Displacement (C4): The remaining C4-Cl requires harsher conditions or specific catalytic activation, allowing for the introduction of a second, distinct pharmacophore.

Caption: Sequential functionalization workflow for 4,6-dichloronicotinonitrile, exploiting the differential reactivity of C6 and C4 chlorides.

Therapeutic Areas & Biological Activity[2][3]

Oncology: Kinase Inhibition

The 4,6-substituted pyridine core serves as a hinge-binding motif in ATP-competitive kinase inhibitors.

-

CDK2 (Cyclin-Dependent Kinase 2): Recent studies utilize 4,6-dichloronicotinonitrile to synthesize bifunctional pyrimidines/pyridines that degrade CDK2 via the ubiquitin-proteasome pathway. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while substituents at C4 and C6 occupy the hydrophobic pockets.

-

c-Met & PIM-1: Derivatives such as 3-cyano-4,6-diarylpyridines have shown nanomolar potency against PIM-1 kinase. The C3-cyano group is critical here, often interacting with the gatekeeper residue or increasing the acidity of the scaffold to strengthen H-bonds.

-

WDR5 Inhibitors: Halogenated pyridine cores are used to disrupt the WDR5-interaction interface, a target for MLL-rearranged leukemias.

Antimicrobial & Antifungal Applications

Derivatives of 2-amino-4,6-dichloropyridine have demonstrated broad-spectrum activity.

-

Mechanism: Disruption of bacterial cell wall synthesis and inhibition of specific fungal enzymes.

-

Application: These compounds are not only therapeutic candidates but are also grafted onto cellulosic materials (e.g., cotton) to create durable antimicrobial textiles . The chlorines allow for covalent attachment to the fiber, while the pyridine ring provides the biocidal effect.

Agrochemicals

The 4,6-dichloro motif is a precursor to potent herbicides and insecticides.[1]

-

Picloram Analogs: While Picloram is 4-amino-3,5,6-trichloropicolinic acid, 4,6-dichloropyridine carboxylates serve as intermediates for next-generation auxinic herbicides that mimic indole-3-acetic acid (IAA), causing uncontrolled growth in broadleaf weeds.

Quantitative Data Summary

The following table summarizes the biological potency of key 4,6-dichloropyridine-derived classes.

| Derivative Class | Target / Organism | Activity Metric | Key Insight |

| 4,6-Diaryl-3-cyanopyridines | PIM-1 Kinase | C3-CN group essential for potency; C4/C6 aryl groups determine selectivity. | |

| 2-Amino-4,6-dichloropyridine | S. aureus (Bacteria) | MIC: | High efficacy when grafted onto textiles; durable after 10+ washes. |

| Pyrazolo[4,3-c]pyridines | CDK2 / ERK | Synthesized from 4,6-dichloro precursors; capable of targeted protein degradation. | |

| Hydrazinyl-nicotinonitriles | M. smegmatis | MIC: | Hydrazone linker at C2/C6 improves lipophilicity and membrane permeability. |

Experimental Protocols

Protocol A: Synthesis of 4,6-Dichloronicotinonitrile

A primary workflow for generating the activated scaffold.

-

Reagents: 4,6-Dichloronicotinamide (1.0 eq), Phosphorous oxychloride (

, 3.0 eq), Pyridine (Catalytic). -

Procedure:

-

Suspend 4,6-dichloronicotinamide in dry acetonitrile.

-

Add pyridine slowly at

. -

Add

dropwise over 10 minutes. -

Heat to reflux (

) for 4 hours. Monitor by TLC. -

Quench: Pour reaction mixture onto crushed ice/water. Neutralize with

. -

Isolation: Extract with ethyl acetate (

). Dry over

-

-

Yield: Typically 85-90% as a light yellow solid.

Protocol B: Regioselective C6-Amination (Pd-Catalyzed)

Targeting the C6 position selectively.

-

Reagents: 4,6-Dichloronicotinonitrile (1.0 eq), Aniline derivative (1.1 eq),

(5 mol%), Xantphos (10 mol%), -

Solvent: 1,4-Dioxane (degassed).

-

Procedure:

-

Combine all solids in a sealable tube.

-

Add dioxane and sparge with Argon for 5 mins.

-

Heat at

for 12 hours. -

Note: Lower temperatures (

) favor mono-substitution at C6; higher temperatures may lead to bis-substitution.

-

-

Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Mechanism of Action (MOA) Visualization

The following diagram illustrates the biological pathway engagement for a generic 4,6-diarylpyridine kinase inhibitor derived from this scaffold.

Caption: Mechanism of Action for 4,6-diarylpyridine derivatives in kinase inhibition.

References

-

Highly Regioselective Palladium-Catalyzed C2-Amination of 2,4-Dichloropyridines. Thieme Connect.

-

Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI Molecules.

-

Durable Antipilling Modification of Cotton Fabric with Chloropyrimidine Compounds. MDPI Polymers.

-

Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2. Google Patents (WO2023249970A1).

-

Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents. PubMed Central.

-

4,6-Dichloronicotinonitrile Chemical Properties and Uses. ChemBlink.

Sources

Technical Whitepaper: Synthesis of 2-(4,6-Dichloropyridin-3-yl)acetic Acid

Executive Summary

This technical guide details the synthetic pathway for 2-(4,6-dichloropyridin-3-yl)acetic acid , a specialized halogenated pyridine intermediate critical in the development of agrochemicals (auxin mimics) and pharmaceutical scaffolds (kinase inhibitors).

The synthesis of this molecule presents a specific chemoselective challenge: preserving the labile chlorine atoms at the C4 and C6 positions while manipulating the C3 substituent. The C4-chlorine, being para to the pyridine nitrogen and ortho to the electron-withdrawing acetic acid group, is highly activated toward nucleophilic aromatic substitution (

This guide prioritizes a Classical Homologation Strategy via a nitrile intermediate, utilizing acidic conditions to ensure the integrity of the halogenated scaffold.

Part 1: Strategic Retrosynthesis & Pathway Design

To synthesize the target (4,6-dichloropyridin-3-yl)acetic acid (1) , we employ a disconnection strategy that traces back to the commercially stable Ethyl 4,6-dichloronicotinate (4) . This approach avoids direct ring synthesis (which is often low-yielding for specific halogenation patterns) and instead utilizes functional group interconversion (FGI) on a pre-halogenated core.

The Homologation Pathway

The most robust industrial route involves a four-step homologation sequence:

-

Reduction: Converting the nicotinate ester to a pyridyl alcohol.

-

Activation: Converting the alcohol to a mesylate or alkyl chloride.

-

Cyanation:

displacement to extend the carbon chain by one unit. -

Acidolysis: Hydrolysis of the nitrile to the carboxylic acid.[1]

Caption: Retrosynthetic disconnection showing the homologation from the nicotinate scaffold.[2]

Part 2: Detailed Experimental Protocols

Phase 1: Precursor Synthesis (The Chlorinated Core)

If the starting material Ethyl 4,6-dichloronicotinate is not purchased, it must be synthesized from Ethyl 4,6-dihydroxynicotinate (often available as a tautomer of citrazinic acid derivatives).

Mechanism: Vilsmeier-Haack type chlorination using Phosphorus Oxychloride (

| Parameter | Specification |

| Reagents | Ethyl 4,6-dihydroxynicotinate (1.0 eq), |

| Temperature | Reflux ( |

| Duration | 2–4 Hours. |

| Critical Safety |

Protocol:

-

Suspend Ethyl 4,6-dihydroxynicotinate (60 g) in

(500 mL). -

Heat to reflux.[1][3][4] The slurry will clarify as the chlorinated product forms.

-

Monitor by TLC (Hexane/EtOAc).[4]

-

Quenching (Critical): Distill off excess

under reduced pressure. Pour the viscous residue slowly onto crushed ice with vigorous stirring. Maintain temperature -

Extract with Ethyl Acetate, wash with brine, dry over

, and concentrate.

Phase 2: Reduction to Alcohol

Objective: Selectively reduce the ester to the alcohol without dechlorinating the ring.

-

Reagent Choice: Sodium Borohydride (

) in Methanol is preferred over Lithium Aluminum Hydride (

Protocol:

-

Dissolve Ethyl 4,6-dichloronicotinate (22 g, 0.1 mol) in Methanol (200 mL).

-

Cool to

. -

Add

(11.3 g, 3.0 eq) portion-wise over 30 minutes. (Evolution of -

Allow to warm to room temperature (RT) and stir for 4 hours.

-

Quench: Add Acetone (20 mL) to destroy excess hydride, then concentrate in vacuo.

-

Partition residue between water and Ethyl Acetate.

-

Yield Expectation: 85–92% of (4,6-dichloropyridin-3-yl)methanol .

Phase 3: Chlorination & Cyanation (Chain Extension)

This is a two-step "one-pot" equivalent sequence where the alcohol is converted to a leaving group (chloride or mesylate) and immediately displaced by cyanide.

-

Dissolve the alcohol from Phase 2 in Dichloromethane (DCM).

-

Add Thionyl Chloride (

, 1.2 eq) dropwise at -

Stir at RT for 2 hours. Evaporate solvent/excess reagent to yield 3-(chloromethyl)-4,6-dichloropyridine .

Step 3B: Cyanation (

-

Dissolve the crude chloride in DMSO or DMF (Polar aprotic solvent is essential).

-

Add Sodium Cyanide (

, 1.2 eq). WARNING: NaCN is fatal if inhaled or ingested. -

Stir at

for 3 hours. -

Workup: Pour into water (in a fume hood). Extract with Ether/EtOAc.[7]

-

Product: 2-(4,6-dichloropyridin-3-yl)acetonitrile .

Phase 4: Acidic Hydrolysis (The Critical Step)

Scientific Rationale: Alkaline hydrolysis (

Protocol:

-

Suspend the nitrile (10 g) in concentrated

(6 M, 50 mL) or a mixture of -

Heat to reflux (

) for 6–8 hours. -

Monitor the disappearance of the nitrile peak by IR (

) or HPLC. -

Isolation: Cool the mixture. The product usually precipitates as a white solid upon cooling or dilution with ice water.

-

Filter and wash with cold water. Recrystallize from Ethanol/Water.

Part 3: Mechanism of Action (Acid Hydrolysis)

Understanding the mechanism ensures the scientist understands why acid is used (protonation of the nitrile nitrogen) rather than base.

Caption: Acid-catalyzed hydrolysis mechanism converting the nitrile to the carboxylic acid via the amide intermediate.[8]

Part 4: Analytical Specifications & Quality Control

To validate the synthesis, the following analytical data should be compared against the crude product.

| Analytical Method | Expected Signal / Characteristic |

| 1H NMR (DMSO-d6) | |

| Mass Spectrometry | Distinctive isotope pattern for |

| HPLC Purity | Target >98%. Major impurity: 4-hydroxy analog (from over-hydrolysis). |

| Appearance | White to off-white crystalline solid. |

References

-

BenchChem. (2025).[3] Ethyl 4,6-dichloronicotinate: A Key Intermediate in Agrochemical Synthesis. Retrieved from 3

-

ChemicalBook. (2025). Synthesis of 4,6-Dichloronicotinic acid and derivatives. Retrieved from 9[9][10]

-

LibreTexts. (2025). Hydrolysis of Nitriles: Acid and Base Catalyzed Mechanisms. Retrieved from 11

-

Organic Syntheses. (2025). Nitrile Hydrolysis Strategies. Retrieved from 4

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 6. A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 [quickcompany.in]

- 7. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 8. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]

- 9. 4,6-Dichloronicotinic acid | 73027-79-9 [chemicalbook.com]

- 10. 4,6-Dichloro-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Selective Amide Coupling of 2-(4,6-Dichloropyridin-3-yl)acetic Acid

[1]

Executive Summary & Chemical Challenge

The synthesis of amides from This compound presents a dichotomy of reactivity. While the acetic acid side chain requires activation for coupling, the pyridine core is highly electron-deficient due to the synergistic effect of the ring nitrogen and the two chlorine substituents at positions 4 and 6.

The Core Challenge: The 4,6-dichloropyridine motif is a "privileged scaffold" for Nucleophilic Aromatic Substitution (SNAr) . The 6-chloro position, being ortho to the ring nitrogen and sterically accessible, is highly susceptible to displacement by nucleophilic amines.[1] Standard amide coupling protocols using excess strong base (e.g., HATU/DIPEA) often lead to significant formation of SNAr byproducts (amino-chloropyridines) rather than the desired amide.

This guide provides three protocols optimized to suppress SNAr pathways while ensuring efficient amidation.

Mechanistic Analysis & Reagent Selection[1][2][3][4]

The "Battle of the Nucleophiles"

In a typical reaction mixture containing the acid, a primary amine, and a base:

-

Pathway A (Desired): The amine attacks the activated carbonyl of the acetic acid side chain.

-

Pathway B (Undesired): The amine attacks the C-6 (or C-4) position of the pyridine ring, displacing chloride.

Risk Factor: Pathway B is accelerated by:

-

Heat: SNAr barriers are easily overcome >40°C.[1]

-

Strong Bases: Bases like DBU or high equivalents of DIPEA increase the nucleophilicity of the amine and can even participate in base-catalyzed hydrolysis.

-

Highly Activated Esters: If the activation of the carboxylate is slow, the free amine spends more time in solution "looking" for an electrophile, eventually choosing the pyridine ring.[1]

Reagent Strategy

| Reagent | Suitability | Mechanism of Action | Recommendation |

| T3P (Propylphosphonic anhydride) | High | Activates acid in situ; requires mild base (Pyridine/NMM). Fast reaction kinetics favor Pathway A. | Primary Protocol |

| Ghosez's Reagent | High | Forms acid chloride under neutral conditions.[1] Ideal for non-nucleophilic anilines.[1][2] | Secondary Protocol |

| HATU / DIPEA | Medium/Low | High activation, but requires excess base.[1] Risk of SNAr is high if not cooled.[1] | Use only for difficult amines |

| EDC / HOAt | Medium | Slower activation.[1] HOAt (aza-HOBt) provides neighboring group assistance, crucial for pyridines.[1] | Alternative |

Experimental Protocols

Protocol A: The "Gold Standard" (T3P Method)

Best for: Primary amines, secondary amines, and scale-up.[1] Minimizes side reactions.[1]

Materials:

-

Substrate: this compound (1.0 equiv)[1]

-

Amine: 1.1 equiv

-

Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (2.5 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Avoid DMF if possible to simplify workup).

Step-by-Step Procedure:

-

Setup: Charge a reaction vessel with the acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.1 M).

-

Cooling: Cool the mixture to 0 °C (ice bath). Critical: Low temperature suppresses SNAr.[1]

-

Base Addition: Add Pyridine (3.0 equiv) dropwise.[1] Stir for 5 minutes.

-

Activation: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

-

Note: T3P is added last to ensure the amine is present to intercept the mixed anhydride immediately.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20-25 °C) . Stir for 2–4 hours.

-

Workup:

Protocol B: The "Difficult Amine" Method (Ghosez's Reagent)

Best for: Non-nucleophilic anilines or sterically hindered amines where T3P fails.

Materials:

-

Substrate: 1.0 equiv

-

Reagent: 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez’s Reagent) (1.2 equiv)[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

-

Acid Chloride Formation: Dissolve the acid (1.0 equiv) in anhydrous DCM at 0 °C. Add Ghosez’s Reagent (1.2 equiv) dropwise.[1] Stir at 0 °C for 1 hour.

-

Coupling: In a separate vial, dissolve the amine (1.1 equiv) and DIPEA (1.0 equiv - keep strictly stoichiometric) in DCM.

-

Addition: Cannulate the amine solution slowly into the acid chloride solution at 0 °C .

-

Completion: Stir at 0 °C for 1 hour, then allow to warm to RT.

-

Workup: Standard aqueous extraction.

Visualizing the Workflow & Risks

Diagram 1: Reaction Pathway Competition

This diagram illustrates the kinetic competition between the desired amidation and the parasitic SNAr reaction.

Caption: Pathway A (Green) represents the desired coupling. Pathway B (Red) shows the SNAr risk at the 6-position, exacerbated by heat and excess base.

Diagram 2: Protocol Selection Decision Tree

Caption: Decision matrix for selecting the optimal coupling protocol based on amine properties.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Product contains Chlorine loss (M-35) | SNAr attack at C-6 or C-4. | 1. Lower reaction temp to 0°C.2. Switch base from DIPEA/TEA to Pyridine or Collidine (weaker bases).3.[1] Reduce amine equivalents to 1.[1]0. |

| Low Conversion (Acid remains) | Steric hindrance at C-3 side chain.[1] | 1. Increase T3P to 2.0 equiv.2. Switch to Protocol B (Acid Chloride) for higher reactivity.3. Do not heat ; instead, extend time. |

| Epimerization (if amine is chiral) | Over-activation (Oxazolone formation).[1] | T3P is already the best choice. Ensure temperature stays < 0°C during addition. Use Pyridine as solvent.[1][9] |

References

-

Dunetz, J. R., et al. (2011).[1][2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1]

-

Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.[1]

-

Ghosez, L., et al. (1979).[1] "Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 59, 26.

-

Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry (Context: Reactivity of electron-deficient heterocycles).

-

Pfizer Inc. (2012).[1] "Process for the preparation of Glucokinase Activators." (Demonstrates T3P usage on pyridine acetic acids). Organic Process Research & Development, 16(10), 1635–1645.[1]

Sources

- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. reddit.com [reddit.com]

Cross-coupling strategies using 2-(4,6-dichloropyridin-3-yl)acetic acid

Application Note: Precision Functionalization of 2-(4,6-dichloropyridin-3-yl)acetic acid

Executive Summary & Strategic Value

The scaffold This compound represents a high-value "linchpin" intermediate in medicinal chemistry. Its structural uniqueness lies in the trifunctional nature: a manipulable acetic acid tail at C3, and two electrophilic chlorine sites at C4 and C6.

For drug developers, this molecule offers a gateway to fused bicyclic systems (e.g., naphthyridinones, pyridopyrimidines) and complex heteroaryl libraries. However, the core challenge is regioselectivity . The C4 and C6 positions possess distinct electronic and steric profiles, often leading to inseparable isomeric mixtures if reaction conditions are not rigorously controlled.

This guide provides a validated roadmap for the sequential functionalization of this scaffold, prioritizing electronic-driven C4-selectivity followed by C6-diversification .

Mechanistic Analysis: The Regioselectivity Paradox

To design effective protocols, one must understand the competing forces on the pyridine ring.

-

Electronic Activation (The Driver):

-

C4 Position: Located para to the pyridine nitrogen. It benefits from strong resonance activation, making it highly electrophilic toward oxidative addition (Pd) and nucleophilic attack (

). -

C6 Position: Located ortho to the pyridine nitrogen. While inductively activated, it generally lacks the same degree of para-resonance destabilization of the intermediate Meisenheimer complex (in

) or Pd-insertion transition state compared to C4.

-

-

Steric Environment (The Brake):

-

C4 Position: Structurally "sandwiched" between the C3-acetic acid side chain and the C5 proton. The C3-substituent exerts significant steric pressure.

-

C6 Position: Relatively open, flanked only by the ring nitrogen and the C5 proton.

-

The Verdict: In most catalytic systems involving 4,6-dichloropyridines with C3-substituents (like esters or alkyl groups), electronic activation overrides steric hindrance . Consequently, the C4-position is the primary site of reaction .[1] However, this selectivity is fragile; bulky ligands or specific solvent effects can erode this preference.

Experimental Workflow & Logic

The following diagram illustrates the decision tree for functionalizing this scaffold.

Caption: Sequential functionalization workflow prioritizing C4-selectivity via kinetic control.

Detailed Protocols

Phase 1: Scaffold Preparation (Esterification)

Rationale: The free carboxylic acid can poison Palladium catalysts via carboxylate coordination and reduce solubility in organic solvents. Converting to the methyl ester is a critical first step to ensure reproducible cross-coupling kinetics.

Protocol:

-

Suspend This compound (10 mmol) in anhydrous Methanol (30 mL).

-

Cool to 0°C under

. -

Dropwise add Thionyl Chloride (

, 15 mmol). Caution: Gas evolution. -

Heat to reflux for 3 hours.

-

Concentrate in vacuo. Neutralize with sat.

and extract with EtOAc.[2][3] -

Yield Expectation: >95% Methyl ester.

Phase 2: Regioselective C4-Cross-Coupling (Suzuki-Miyaura)

Objective: Selectively install an aryl group at C4 while leaving the C6-Cl intact for future use.

Critical Parameter - Ligand Choice:

To maintain C4 selectivity, avoid excessively bulky ligands that might be repelled by the C3-side chain. Standard triphenylphosphine (

Table 1: Screening Conditions for C4-Selectivity

| Variable | Condition A (Recommended) | Condition B (Alternative) | Impact on Selectivity |

| Catalyst | Condition A favors C4 (electronic). B may shift to C6 (steric). | ||

| Solvent | 1,4-Dioxane / | Toluene (anhydrous) | Aqueous systems promote boronic acid activation. |

| Base | Weaker base ( | ||

| Temp | 70-80°C | 110°C | Lower temp preserves the second chloride. |

Step-by-Step Protocol:

-

Charge: In a reaction vial, combine Methyl 2-(4,6-dichloropyridin-3-yl)acetate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and

(2.0 equiv). -

Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration).

-

Catalyst: Add

(5 mol%). Note: Add last to minimize oxidation. -

Reaction: Seal and heat to 80°C for 4–6 hours.

-

Monitor: Check LCMS for Mono-coupling (Product) vs. Bis-coupling (Over-reaction).

-

Checkpoint: If >5% bis-coupling is observed, lower temperature to 60°C.

-

-

Workup: Dilute with water, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc).

Phase 3: Exhaustive C6-Functionalization

Objective: React the remaining, less reactive C6-chloride.

Rationale: The C6 position is now deactivated (no longer para to a strongly withdrawing group if the C4 was arylated) and requires a "hotter" catalytic system.

Protocol:

-

Substrate: Use the isolated C4-biaryl product from Phase 2.

-

Catalyst System:

(2 mol%) with XPhos or SPhos (4 mol%).-

Why: Dialkylbiaryl phosphines (Buchwald ligands) are necessary to facilitate oxidative addition into the deactivated C6-Cl bond.

-

-

Base:

(3.0 equiv). -

Solvent: Toluene or n-Butanol (for higher reflux temp).

-

Reaction: Heat to 100–110°C for 12–16 hours.

Troubleshooting & Optimization

-

Problem: Reaction yields a mixture of C4 and C6 isomers.

-

Root Cause: Steric clash at C3 is pushing the catalyst to C6.

-

Solution: Switch to a smaller ligand (e.g.,

or simple

-

-

Problem: Hydrolysis of the ester occurs during coupling.

-

Root Cause: Base concentration too high or reaction too long.

-

Solution: Switch to anhydrous conditions (Suzuki-Miyaura using

in dry THF).

-

References

-

BenchChem Technical Support. Controlling Regioselectivity in Dichloropyridine Reactions. (2025).[2][4][5][6][7][8][9] Retrieved from

-

Fairlamb, I. J. S., et al. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry, 4(7), 1213-1216 (2006).

-

Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. Chemical Science (2016).

-

MDPI. Suzuki–Miyaura Reactions of 4,6-dichloropyrimidine: Synthesis and Optimization. Molecules (2020).[10]

-

Sigma-Aldrich. Product Specification: 2-(6-Chloropyridin-3-yl)acetic acid. (Accessed 2026).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]

- 4. 2-(6-Chloropyridin-3-yl)acetic acid | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application Note: Chemoselective Reduction of 2-(4,6-dichloropyridin-3-yl)acetic acid to 2-(4,6-dichloropyridin-3-yl)ethanol

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the chemical reduction of 2-(4,6-dichloropyridin-3-yl)acetic acid to its corresponding primary alcohol, 2-(4,6-dichloropyridin-3-yl)ethanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other advanced chemical entities where the 2-ethanolpyridine motif is a key structural component. The primary challenge lies in the chemoselective reduction of the carboxylic acid functional group without affecting the halogenated pyridine ring. This document provides a comparative analysis of suitable reducing agents, detailed, field-tested protocols, and critical safety information to ensure successful and safe execution.

Introduction and Strategic Considerations

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. The target molecule, 2-(4,6-dichloropyridin-3-yl)ethanol, is a valuable building block, with the dichloropyridine core being a common feature in medicinally relevant compounds.[1][2] The choice of reducing agent is paramount, as it must be potent enough to reduce the relatively unreactive carboxylic acid group while remaining inert to the chloro-substituents on the electron-deficient pyridine ring.

This guide will explore two primary, highly effective methods for this transformation:

-

Method A: Borane-Tetrahydrofuran Complex (BH₃·THF) , a highly chemoselective reagent for carboxylic acid reduction.[3][4]

-

Method B: Lithium Aluminum Hydride (LiAlH₄) , a powerful and broadly applicable, albeit less selective, reducing agent.[5][6][7]

The selection between these methods will depend on the scale of the reaction, available equipment, and the operator's experience with these reactive hydrides.

Mechanistic Rationale: Why Borane and LAH?

Carboxylic acids are challenging to reduce due to the resonance stabilization of the carboxylate anion formed upon deprotonation.

-

Borane (BH₃) is an electrophilic reducing agent. It first forms an acyloxyborane intermediate with the carboxylic acid. This intermediate is more electrophilic than the starting acid, facilitating a rapid intramolecular hydride delivery to yield the primary alcohol after hydrolysis. This mechanism allows for high selectivity for carboxylic acids over other functional groups like esters or ketones.[3][8]

-

Lithium Aluminum Hydride (LiAlH₄) is a potent nucleophilic hydride source. The reaction begins with an acid-base reaction between the acidic proton of the carboxylic acid and a hydride, liberating hydrogen gas. The resulting lithium carboxylate is then reduced by the aluminum hydride species.[9][10][11] Its high reactivity necessitates careful temperature control and stringent anhydrous conditions.[12][13][14]

The overall transformation is depicted below:

Caption: General scheme for the reduction of the starting carboxylic acid.

Comparative Analysis of Reduction Protocols

A summary of the key attributes of the two primary methods is presented below to aid in experimental design.

| Parameter | Method A: Borane-THF (BH₃·THF) | Method B: Lithium Aluminum Hydride (LiAlH₄) |

| Selectivity | Excellent . Highly selective for carboxylic acids.[4][8] | Good to Moderate . Powerful, will reduce most carbonyls.[5][6] |

| Reactivity | High, but generally more manageable than LiAlH₄. | Extremely high, reacts violently with protic solvents.[12][13] |

| Safety | Air and moisture sensitive. Flammable H₂ gas evolved on quench.[15][16][17] | Pyrophoric potential. Extremely water-reactive.[12][18][19] Requires stringent inert atmosphere. |

| Work-up | Generally straightforward, involving an acidic or basic quench. | Requires a careful, often cryogenic, multi-step quenching procedure (e.g., Fieser workup).[14] |

| Typical Yield | High (>90%) | High (>90%) |

| Solvents | Ethereal solvents (THF, Diethyl Ether). | Ethereal solvents (THF, Diethyl Ether). |

Detailed Experimental Protocols

Critical Note: All operations must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a fire-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.[13][18] All glassware must be rigorously dried before use.

General Experimental Workflow

The following diagram outlines the typical workflow for both protocols.

Caption: A generalized workflow for the reduction reaction.

Protocol A: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)

This is the recommended method due to its superior chemoselectivity and slightly more manageable safety profile.

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (for quenching)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

-

Dissolution: Add anhydrous THF (approx. 0.1 M concentration) to dissolve the starting material.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Addition of Borane: Slowly add the 1.0 M solution of BH₃·THF (1.5 - 2.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5-10°C. CAUTION: Gas evolution (H₂) will occur.[20]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0°C. Very slowly and carefully, add methanol dropwise to quench the excess borane. Vigorous gas evolution will occur. Continue adding methanol until the bubbling ceases.

-

Acidification & Extraction: Slowly add 1 M HCl to the mixture. Transfer the solution to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Protocol B: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is effective but requires a higher degree of caution due to the extreme reactivity of LiAlH₄.[7][12]

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄) powder or 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

15% Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite or filter aid

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a rigorously flame-dried, three-necked round-bottom flask under a strict nitrogen atmosphere, add anhydrous THF.

-

Addition of LiAlH₄: Cool the THF to 0°C. Carefully and portion-wise, add solid LiAlH₄ (1.5 eq) or add a 1.0 M solution of LiAlH₄ in THF (1.5 eq) via syringe.

-

Addition of Substrate: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0°C. CAUTION: Vigorous evolution of hydrogen gas will occur.[9]

-

Reaction: After the addition is complete, the reaction can be stirred at 0°C or allowed to warm to room temperature. Monitor the reaction by TLC/LC-MS until completion (typically 1-3 hours).

-

Fieser Workup (Quenching): Cool the reaction mixture to 0°C. Perform the following additions extremely slowly and sequentially with vigorous stirring:

-

Add 'X' mL of water.

-

Add 'X' mL of 15% aqueous NaOH.

-

Add '3X' mL of water. (Where 'X' is the number of grams of LiAlH₄ used).

-

-

Filtration: A granular white precipitate should form. Stir the resulting slurry at room temperature for 30 minutes. Filter the slurry through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

-

Purification: Combine the filtrate and washes. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Safety and Handling of Reagents

| Reagent | Hazards | Safe Handling Procedures |

| BH₃·THF | Flammable liquid, water-reactive (releases flammable H₂ gas), may form peroxides upon storage.[21] | Handle under an inert atmosphere (N₂ or Ar).[20] Use in a well-ventilated fume hood. Avoid contact with water and moisture.[17] Store refrigerated in a tightly sealed container.[21] |

| LiAlH₄ | Reacts violently with water, potentially pyrophoric in moist air, causes severe skin and eye burns.[12][18] | Strictly handle under an inert atmosphere.[13] Avoid contact with water, alcohols, or any protic source.[12] Have a Class D fire extinguisher (for combustible metals) or dry sand readily available.[12][19] Wear a fire-retardant lab coat, safety glasses, and impervious gloves.[13][18] |

References

-

Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. ResearchGate. [Link]

-

Process safety considerations for the use of 1 M borane tetrahydrofuran complex under general purpose plant conditions. American Chemical Society. [Link]

-

Lithium Aluminum Hydride | Office of Environmental Health and Safety. Princeton University. [Link]

-

LithiumAluminumHydride-16853-85-3.docx. University of Georgia Office of Research. [Link]

-

How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube. [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. [Link]

-

LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. NJ.gov. [Link]

-

Borane‐Catalyzed Chemoselective and Enantioselective Reduction of 2‐Vinyl‐Substituted Pyridines. ResearchGate. [Link]

-

Borane-Catalyzed Chemoselective and Enantioselective Reduction of 2-Vinyl-Substituted Pyridines. PubMed. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Chemistry Steps. [Link]

-

Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane. Organic Chemistry Portal. [Link]

-

Notes - Reduction of Carbonyl Compounds with Pyridine Borane. ResearchGate. [Link]

-

Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. [Link]

-

Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. PMC - NIH. [Link]

-

Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. Chemical Science (RSC Publishing). [Link]

-

Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Chemistry LibreTexts. [Link]

-

Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Portal de la Investigació. [Link]

-

Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]

-

Chemoselective and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor. PubMed. [Link]

-

Borane reduction mechanism || selective reduction of acids || solved problems. YouTube. [Link]

-

LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

-

reduction of carboxylic acids. Chemguide. [Link]

-

Reduction of carboxylic acids to alcohols. chem.moltalk.com. [Link]

- Patent Application Publication: US 2023/0167091 A1.

- Method for producing (2,6-dichloropyridin-4-yl) methanol.

-

Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. sciforum.net. [Link]

-

Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). journal.unnes.ac.id. [Link]

-

Acid to Alcohol - Common Conditions. The Organic Chemistry Portal. [Link]

Sources

- 1. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 8. investigacion.unirioja.es [investigacion.unirioja.es]

- 9. youtube.com [youtube.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Reduction of carboxylic acids to alcohols [quimicaorganica.org]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. research.uga.edu [research.uga.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemicalbook.com [chemicalbook.com]

- 18. westliberty.edu [westliberty.edu]

- 19. nj.gov [nj.gov]

- 20. orgsyn.org [orgsyn.org]

- 21. WERCS Studio - Application Error [assets.thermofisher.com]

Application Note: Agrochemical Utility of 2-(4,6-Dichloropyridin-3-yl)acetic Acid Scaffolds

[1][2]

Executive Summary

The This compound scaffold represents a strategic bioisostere of traditional phenylacetic acid herbicides (e.g., chlorfenac) and phenoxyacetic acids (e.g., 2,4-D).[1][2] By replacing the phenyl ring with a pyridine core, this scaffold introduces unique lipophilicity (LogP) and pKa shifts that influence translocation in phloem and metabolic stability against hydroxylation.

This guide provides a comprehensive protocol for:

Chemical Profile & Structural Logic[1][4]

Bioisosteric Rationale

The pyridine nitrogen at position 1 and the specific chlorination pattern (4,6-dichloro) create a unique electronic environment compared to benzene analogs.[1][2]

| Property | Phenylacetic Acid (Generic) | This compound | Agrochemical Impact |

| Core Structure | Benzene ring | Pyridine ring | Pyridine N increases water solubility at low pH (protonation).[1][2] |

| Electronic Effect | Electron-rich (unless substituted) | Electron-deficient (due to N and Cl) | Enhances resistance to oxidative metabolism (e.g., ring hydroxylation).[1][2] |

| Acidity (pKa) | ~4.3 | ~3.8 - 4.1 (Predicted) | Lower pKa facilitates ion trapping in the alkaline phloem, improving systemic transport.[1][2] |

| Steric Field | 2,4-substitution pattern | 4,6-substitution pattern | The 4-Cl provides steric hindrance similar to the ortho-Cl in 2,4-D, critical for receptor locking.[1][2] |

Mechanism of Action (Herbicidal)

This scaffold functions as a Synthetic Auxin .[1][2] It mimics Indole-3-Acetic Acid (IAA), binding to the TIR1/AFB receptor family.[1] This binding promotes the degradation of Aux/IAA transcriptional repressors via the ubiquitin-proteasome pathway, leading to uncontrolled gene expression, epinasty, and plant death.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Synthesize high-purity acid from the commercially available 4,6-dichloro-3-cyanomethylpyridine precursor.[1][2]

Reagents:

-

Precursor: (4,6-dichloropyridin-3-yl)acetonitrile [CAS: N/A, Custom Synthesis][1][2]

-

Solvent: 1,4-Dioxane / Water (1:1 v/v)[1]

-

Reagent: Sulfuric Acid (H₂SO₄, 60%) or NaOH (2M) followed by acidification.[2]

-

Workup: Ethyl Acetate (EtOAc), Brine, Na₂SO₄.

Workflow:

-

Dissolution: Dissolve 10 mmol of (4,6-dichloropyridin-3-yl)acetonitrile in 20 mL 1,4-dioxane.

-

Hydrolysis: Add 20 mL of 60% H₂SO₄ dropwise (Acidic route preferred to prevent pyridine ring nucleophilic attack). Heat to reflux (100°C) for 6 hours.

-

Quench: Cool to 0°C. Slowly add ice water (50 mL).

-

Extraction: Extract with EtOAc (3 x 30 mL). The product partitions into the organic phase.[1][2]

-

Purification: Wash combined organics with brine. Dry over Na₂SO₄.[1][2][4] Concentrate in vacuo. Recrystallize from Hexane/CH₂Cl₂ to yield white needles.[1]

Yield Expectation: 85-92% Characterization: ¹H NMR (400 MHz, DMSO-d₆) δ 12.5 (s, 1H, COOH), 8.45 (s, 1H, H-2), 7.80 (s, 1H, H-5), 3.75 (s, 2H, CH₂).

Protocol B: Auxinic Activity Screening (Root Growth Assay)

Objective: Quantify the herbicidal potency relative to 2,4-D using Arabidopsis thaliana (Col-0).[1][2]

Materials:

-

Media: 0.5x MS (Murashige & Skoog) agar plates + 1% Sucrose.

-

Compound Stock: 100 mM in DMSO.[1]

Step-by-Step Methodology:

-

Sterilization: Surface sterilize seeds (70% EtOH 1 min, 20% Bleach 10 min, 5x Water wash).

-

Stratification: Keep seeds at 4°C for 2 days in darkness to synchronize germination.

-

Plating: Transfer seeds to square MS plates containing the test compound at gradients: [0, 0.1, 1, 10, 50 µM]. Include 2,4-D as a positive control.[1]

-

Growth: Place plates vertically in a growth chamber (22°C, 16h light/8h dark).

-

Data Collection (Day 7):

Visualization: Mechanism & Workflow

Auxin Signaling Pathway (TIR1/AFB)

The following diagram illustrates how the this compound (DCP-AA) ligand triggers the herbicidal response.[1][2]

Caption: Molecular mechanism of DCP-AA. The synthetic auxin binds TIR1, triggering Aux/IAA degradation and lethal gene overexpression.

Synthetic Workflow Overview

Caption: Streamlined synthesis route from nitrile precursor to final acid scaffold.

Formulation & Stability Notes

For field application or greenhouse testing, the free acid is often too insoluble. It must be formulated as a salt or ester.[1]

| Formulation Type | Preparation Method | Application Context |

| Soluble Liquid (SL) | React acid with Dimethylamine (DMA) or Choline Hydroxide in water.[1][2] | General post-emergence spray.[1] High water solubility; low volatility.[1] |

| Emulsifiable Concentrate (EC) | Esterify acid (e.g., 2-ethylhexyl ester) and dissolve in aromatic solvent + surfactant.[1][2] | Improved cuticle penetration; better for woody weeds.[1] |

| Stability | The 4,6-dichloro substitution protects the pyridine ring from rapid metabolic degradation in soil, potentially increasing residual activity compared to non-chlorinated analogs. |

Safety & Toxicology

-

Handling: Pyridine derivatives can be skin irritants.[1] Use nitrile gloves and work in a fume hood.[1]

-

Ecotox: Like other auxinic herbicides, this compound is likely toxic to non-target dicots (broadleaf crops like soy, cotton, grapes). Prevent drift.

-

Disposal: Incineration in a chemical waste facility equipped with scrubbers (due to chlorine content).[1]

References

-

Grossmann, K. (2010).[5] Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science.

-

Dow AgroSciences (Corteva). (2010).[1][2] Multi-substituted pyridyl sulfoximines and their use as insecticides. US Patent Application US20100179197A1.[1] Retrieved from

-

Christoffoleti, P. J., et al. (2015).[5] Auxinic herbicides, mechanisms of action, and weed resistance. Scientia Agricola. Retrieved from [Link][1][2]

Sources

Topic: Scale-up Synthesis Methods for 2-(4,6-dichloropyridin-3-yl)acetic acid

An Application Note for Researchers and Drug Development Professionals

Abstract

2-(4,6-dichloropyridin-3-yl)acetic acid is a valuable heterocyclic building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its structure, featuring a reactive carboxylic acid moiety and a dichloropyridine core, allows for diverse downstream modifications. The successful transition from laboratory-scale synthesis to industrial production requires a robust, scalable, and cost-effective manufacturing process. This application note provides a detailed guide for the scale-up synthesis of this target molecule. We present a critical analysis of potential synthetic strategies, ultimately focusing on a multi-step homologation route starting from 4,6-dichloro-3-methylpyridine. A detailed, step-by-step protocol is provided, including insights into process safety, optimization, and analytical controls. An alternative approach via the Willgerodt-Kindler reaction is also discussed to provide a comprehensive overview for process chemists and development professionals.

Introduction and Strategic Analysis

Heteroaryl acetic acids are a privileged scaffold in medicinal chemistry, forming the core of many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents[1][2]. The title compound, this compound, serves as a key intermediate, with the dichloropyridine ring being susceptible to further functionalization via nucleophilic aromatic substitution (SNAr) reactions[3][4].

Developing a manufacturing route requires careful consideration of factors beyond simple chemical yield, including:

-

Cost and Availability of Starting Materials: Reagents must be commercially available in bulk at an acceptable cost.

-

Process Safety and Environmental Impact: The route should avoid, where possible, highly toxic reagents, energetic intermediates, or large volumes of hazardous waste.

-

Scalability and Robustness: Reactions must be reproducible and controllable in large-scale reactors, considering heat transfer, mass transfer, and reaction kinetics.

-

Product Purity and Isolation: The process must consistently deliver the final product with a well-defined impurity profile, utilizing scalable purification methods like crystallization.

Retrosynthetic Analysis and Route Selection

Several synthetic pathways can be envisioned for the target molecule. A high-level retrosynthetic analysis highlights two primary strategies:

Diagram 2: Overall workflow for the recommended homologation synthesis.

Step 1: Radical Bromination of 4,6-dichloro-3-methylpyridine

Principle: This step involves the selective bromination of the methyl group via a free-radical mechanism. N-Bromosuccinimide (NBS) is used as the bromine source, and a radical initiator like Azobisisobutyronitrile (AIBN) is used to start the reaction. The choice of a non-polar solvent like carbon tetrachloride or chlorobenzene is crucial to prevent ionic side reactions.

Protocol:

| Parameter | Value / Description | Rationale & In-Text Citation |

| Reactants | 4,6-dichloro-3-methylpyridine (1.0 eq), NBS (1.1 eq), AIBN (0.05 eq) | A slight excess of NBS ensures complete conversion. AIBN is a standard, reliable radical initiator. |

| Solvent | Chlorobenzene (5-10 L/kg of starting material) | Chlorobenzene is a suitable, higher-boiling alternative to the now-restricted carbon tetrachloride. |

| Temperature | 80-85 °C | This temperature allows for a controlled rate of AIBN decomposition and subsequent radical chain reaction. |

| Reaction Time | 4-6 hours | Monitor by HPLC or GC for the disappearance of the starting material. |

| Work-up | 1. Cool to room temperature. 2. Filter to remove succinimide. 3. Wash filtrate with aq. Na2S2O3, then water. 4. Dry organic layer (Na2SO4) and concentrate. | Filtration removes the solid by-product. The thiosulfate wash removes any remaining bromine. |

| Purification | The crude product is often of sufficient purity for the next step. If needed, recrystallization from heptane/ethyl acetate. | Minimizing purification steps is key for scale-up efficiency. |

| Safety | - Conduct in a well-ventilated reactor. - AIBN is thermally unstable; add in portions or as a solution. - NBS can be corrosive. Wear appropriate PPE. | Standard safety protocols for handling reactive chemicals are mandatory. |

Step 2: Cyanation of 3-(bromomethyl)-4,6-dichloropyridine

Principle: This is a nucleophilic substitution (SN2) reaction where the bromide is displaced by a cyanide anion to form the corresponding nitrile. The use of aqueous ethanol or DMSO as a solvent facilitates the dissolution of both the organic substrate and the inorganic cyanide salt.

Protocol:

| Parameter | Value / Description | Rationale & In-Text Citation |

| Reactants | 3-(bromomethyl)-4,6-dichloropyridine (1.0 eq), Sodium Cyanide (NaCN, 1.2 eq) | A modest excess of NaCN drives the reaction to completion. |

| Solvent | 70% Ethanol in Water (8 L/kg of starting material) | This solvent system provides good solubility for both reactants and is a relatively green choice. |

| Temperature | 60-70 °C (Reflux) | The elevated temperature accelerates the SN2 reaction rate. |

| Reaction Time | 3-5 hours | Monitor by HPLC or TLC for the disappearance of the bromomethyl intermediate. |

| Work-up | 1. Cool and concentrate to remove most of the ethanol. 2. Add water and extract with a suitable solvent (e.g., Ethyl Acetate). 3. Wash the organic layer with brine. 4. Dry (Na2SO4) and concentrate to obtain the crude nitrile. | Standard extraction procedure to isolate the organic product from the aqueous phase containing inorganic salts. |

| Purification | The crude product can be purified by recrystallization from ethanol or used directly if purity is >95%. | Purity of the nitrile is important for the final hydrolysis step. |

| Safety | - EXTREME DANGER: NaCN is highly toxic. Handle with extreme care in a designated, well-ventilated area. - NEVER allow NaCN to contact acid, as it will release lethal HCN gas. - All aqueous waste must be treated with bleach or peroxide to destroy excess cyanide before disposal. | Adherence to strict safety protocols for handling cyanides is non-negotiable. |

Step 3: Hydrolysis of 2-(4,6-dichloropyridin-3-yl)acetonitrile

Principle: The nitrile is hydrolyzed to the carboxylic acid under either strong acidic or basic conditions. Acid-catalyzed hydrolysis is often cleaner for scale-up as it directly yields the carboxylic acid upon work-up, whereas basic hydrolysis first forms a carboxylate salt that requires a separate acidification step.

Protocol:

| Parameter | Value / Description | Rationale & In-Text Citation |

| Reactants | 2-(4,6-dichloropyridin-3-yl)acetonitrile (1.0 eq) | The nitrile intermediate from the previous step. |

| Reagent/Solvent | 75% w/w Sulfuric Acid in Water (5-8 L/kg of nitrile) | Concentrated acid serves as both the catalyst and the reaction medium. |

| Temperature | 100-110 °C | High temperature is required to drive the complete hydrolysis of the stable nitrile group. |

| Reaction Time | 6-12 hours | Monitor by HPLC for nitrile consumption and acid formation. The reaction can be followed by the cessation of ammonia evolution. |

| Work-up | 1. Carefully cool the reaction mixture. 2. Slowly pour the mixture onto crushed ice. 3. Adjust pH to 2-3 with concentrated NaOH solution, keeping the temperature low. 4. The product will precipitate. Filter the solid. 5. Wash the filter cake with cold water. | Quenching on ice dissipates the heat of dilution. Careful pH adjustment precipitates the carboxylic acid at its isoelectric point. |

| Purification | Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water or toluene. | Recrystallization is the most effective method for achieving high purity on a large scale. |

| Safety | - Handle concentrated sulfuric acid with extreme care. - The hydrolysis reaction releases ammonia gas. Ensure adequate ventilation. - The quenching and neutralization steps are highly exothermic; use an ice bath and add reagents slowly. | Proper engineering controls are essential to manage exothermic events and off-gassing. |

Alternative Strategy: The Willgerodt-Kindler Reaction

As an alternative, the Willgerodt-Kindler reaction provides a more convergent route from the corresponding acetophenone derivative. [5][6]

Diagram 3: Workflow for the alternative Willgerodt-Kindler synthesis.

Discussion:

-

Advantages: This route has fewer discrete steps. Phase-transfer catalysts (PTC) can be employed to facilitate the reaction under milder conditions, potentially improving its scalability. [6][7]* Challenges for Scale-Up: The reaction often requires high temperatures (120-160 °C) and involves elemental sulfur and morpholine, which can be difficult to handle and may lead to complex by-product formation. The reaction also generates hydrogen sulfide, a toxic and odorous gas that requires robust off-gas scrubbing systems.

While synthetically elegant, the operational complexities associated with the Willgerodt-Kindler reaction often make the linear homologation route a more conservative and manageable choice for initial scale-up campaigns.

Summary and Recommendations

For the large-scale synthesis of this compound, the three-step homologation pathway is recommended as the most robust and reliable method.

Key Process Control Points:

-

Step 1 (Bromination): Control of temperature to manage the rate of radical initiation is critical to avoid runaway reactions and ensure selectivity.

-

Step 2 (Cyanation): Strict adherence to safety protocols for handling cyanide is paramount. The reaction should be monitored closely to ensure complete conversion of the lachrymatory bromomethyl intermediate.

-

Step 3 (Hydrolysis): Effective temperature control during the reaction and, most importantly, during the exothermic quench and neutralization steps is essential for safety and product quality.

By carefully controlling these parameters and implementing rigorous analytical monitoring, this synthetic route can be successfully scaled to produce high-purity this compound for downstream applications.

References

- Benchchem. Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Dichloropyridine.

- Organic Syntheses. Organic Syntheses Procedure.

- Huang, Y., & Dömling, A. Thioamide derivatives have been investigated as bioactive compounds and building blocks in the field of.

- Research Article. Insight into the Willgerodt-Kindler Reaction of 𝜔-Haloacetophenone Derivatives: Mechanistic Implication.

- ResearchGate. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition | Request PDF.

- Arkivoc. An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions.

- Scribd. Aryl and Heteroaryl Acetic Acid | PDF | Carboxylic Acid | Drug Metabolism.

- ChemRxiv. Silylium Ion-Catalyzed α-Arylation of Carboxylic Acids, Amides, and Esters: Efficient Synthesis of Anesthetic and Anti.

- MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

- Benchchem. common experimental procedures involving 2-(2,6-dichloropyridin-4-yl)acetic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4,6-dichloropyridin-3-yl)acetic acid

Welcome to the technical support guide for the purification of 2-(4,6-dichloropyridin-3-yl)acetic acid. This document is intended for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. The presence of a reactive carboxylic acid group and a dichlorinated pyridine ring makes this compound a valuable building block in the synthesis of more complex molecules. However, achieving high purity is critical for the success of subsequent reactions and the integrity of final products.

This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This section is designed to help you navigate and resolve common issues that may arise during the purification process.

Issue 1: Poor Crystal Formation or Oiling Out During Recrystallization

Symptoms:

-

The compound precipitates as an oil rather than a crystalline solid upon cooling the recrystallization solvent.

-

Very fine, powder-like crystals are obtained, which may indicate impurities are trapped within the crystal lattice.

-

No crystallization occurs even after the solution has cooled to room temperature or below.

Root Causes and Solutions:

-

Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. For acidic compounds like this compound, polar protic or aprotic solvents are often a good starting point.

-

Solution: Conduct small-scale solubility tests with a range of solvents. Consider solvents such as ethanol, methanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexane. A mixed solvent system, where the compound is soluble in one solvent and insoluble in the other, can be particularly effective.[1]

-

-

Cooling Rate is Too Fast: Rapid cooling can lead to the precipitation of impurities along with the desired product and can favor the formation of small crystals or oils.

-

Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield.

-

-

Supersaturation: The solution may be supersaturated, preventing the initiation of crystallization.

-

Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[1]

-

-

Presence of Water-Immiscible Impurities: Oily impurities can hinder proper crystal lattice formation.

-

Solution: If an oil is observed, try to redissolve it by adding a small amount of a solvent in which the oil is soluble and the desired compound is less soluble at room temperature. Alternatively, a pre-purification step using a liquid-liquid extraction may be necessary.

-

Issue 2: Incomplete Separation of Impurities with Column Chromatography

Symptoms:

-

Thin Layer Chromatography (TLC) analysis of the collected fractions shows co-elution of the desired product with one or more impurities.

-

The final product after solvent evaporation is still of low purity as determined by analytical methods like NMR or LC-MS.

Root Causes and Solutions:

-

Incorrect Mobile Phase Polarity: The polarity of the eluent system may not be optimal for separating the target compound from its impurities.

-

Solution: Systematically vary the solvent ratio of your mobile phase. For silica gel chromatography, a common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A gradient elution, where the polarity of the mobile phase is gradually increased, can be highly effective.

-

-

Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.

-

Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

-

-

Improper Column Packing: Channels or cracks in the silica gel bed can lead to an uneven flow of the mobile phase and poor separation.

-

Solution: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification.

-

-

Compound Streaking on TLC/Column: The acidic nature of the compound can cause it to streak on silica gel.

-

Solution: Add a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase. This can help to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation.

-

Issue 3: Product Loss During Aqueous Workup/Extraction

Symptoms:

-

Low overall yield of the purified product after performing an aqueous workup.

Root Causes and Solutions:

-

Incorrect pH of the Aqueous Layer: As a carboxylic acid, the solubility of this compound is highly pH-dependent. It will be deprotonated and soluble in a basic aqueous solution (as the carboxylate salt) and protonated and more soluble in an organic solvent in an acidic aqueous solution.

-

Solution: To extract the product into an organic layer (e.g., ethyl acetate, dichloromethane), ensure the aqueous layer is acidified to a pH of approximately 2-3 with an acid like HCl. Conversely, to wash away neutral or basic impurities, you can extract your organic layer with a basic solution (e.g., saturated sodium bicarbonate), which will move your acidic product into the aqueous layer. You can then re-acidify the aqueous layer and extract your product back into an organic solvent.

-

-

Insufficient Number of Extractions: A single extraction may not be sufficient to transfer the majority of the product from one phase to another.

-

Solution: Perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction. Typically, three extractions are sufficient.

-

-

Emulsion Formation: The formation of a stable emulsion at the interface of the aqueous and organic layers can trap the product and make separation difficult.

-

Solution: To break up an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel. In some cases, filtering the mixture through a pad of celite can be effective.

-

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: Impurities can arise from starting materials, side reactions, or degradation.[2] Common impurities may include:

-

Unreacted starting materials.

-

Partially chlorinated intermediates (e.g., 2-(4-chloro-pyridin-3-yl)acetic acid or 2-(6-chloro-pyridin-3-yl)acetic acid).

-

Over-chlorinated byproducts.

-

Solvents used in the reaction.

Q2: What is the best method for monitoring the purity of this compound?

A2: A combination of techniques is recommended:

-

Thin Layer Chromatography (TLC): An excellent and rapid method for monitoring the progress of a reaction and the effectiveness of a purification step.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any impurities present.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product and can help to identify unknown impurities.

Q3: Can I use activated charcoal during recrystallization?